3,4,5-trihydroxyoxolan-2-one
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Overview
Description
3,4,5-Trihydroxyoxolan-2-one is a chemical compound with a unique structure characterized by three hydroxyl groups attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxyoxolan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of pyruvic acid with aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3,4,5-Trihydroxyoxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trihydroxyoxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a reducing agent or a nucleophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Sawaranin: A compound with a similar oxolane ring structure but different functional groups.
(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen diphosphate: Another compound with a similar core structure but different substituents.
Uniqueness
3,4,5-Trihydroxyoxolan-2-one is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6O5 |
---|---|
Molecular Weight |
134.09 g/mol |
IUPAC Name |
3,4,5-trihydroxyoxolan-2-one |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)4(8)9-3(1)7/h1-3,5-7H |
InChI Key |
ATLYZOSHQRMQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)OC1O)O)O |
Origin of Product |
United States |
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